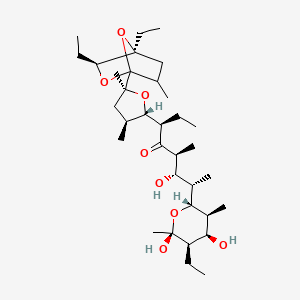
Annomontine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Annomontine is an alkaloid that is beta-carboline substituted at position C-1 by a 2-aminopyrimidin-4-yl moiety. An antiparasitic agent found in Annona montana and Annona foteida. It has a role as a metabolite and an antiparasitic agent. It is an alkaloid, a member of beta-carbolines and an aminopyrimidine. It derives from a beta-carboline and a pyrimidin-2-amine.
Applications De Recherche Scientifique
Anxiolytic-Like Effects
Annomontine, a pyrimidine-β-carboline alkaloid isolated from Annona purpurea, has demonstrated anxiolytic-like effects. In a study using mice, annomontine increased the time spent in open arms of an elevated plus-maze, indicative of reduced anxiety. These effects were blocked by flumazenil, suggesting mediation at the benzodiazepine binding site on the GABA(A) receptor (Rejón-Orantes et al., 2011).
Antileishmanial Activity
Annomontine exhibits antileishmanial activity. A study identified annomontine from Annona foetida and found it effective against Leishmania braziliensis. This research underscores annomontine's potential in treating leishmaniasis, a parasitic disease (Costa et al., 2006).
Anti-Cancer Activity
Annomontine has been studied for its anti-cancer properties. A comprehensive analysis using DFT and molecular docking studies showed that annomontine exhibits significant binding free energies with DNA Topoisomerase II-DNA complex, suggesting potential as an anti-cancer agent. In vitro assays revealed notable antitumor activity against human hepatocellular carcinoma cell line HepG2 (Costa et al., 2018).
Chemotaxonomic Significance
Annomontine's discovery and classification have provided important chemotaxonomic insights for the Annona genus. Its unique structure as a pyrimidine-β-carboline alkaloid adds to the botanical understanding of this plant family (Leboeuf et al., 1982).
Antifungal Activity
Research on Annona purpurea, which produces annomontine, highlighted its potential in controlling phytopathogens. The study observed variations in alkaloid content, including annomontine, and found a strong inhibitory effect against phytopathogenic fungi, particularly during the dry season (de-la-Cruz-Chacón et al., 2019).
Potential in COVID-19 Treatment
An in-silico study explored annomontine analogues against SARS-CoV-2. The designed annomontine derivatives showed increased binding affinity with COVID-19 targets compared to hydroxychloroquine, suggesting a potential role in treating COVID-19 (Waidha et al., 2021).
Propriétés
Numéro CAS |
82504-00-5 |
|---|---|
Nom du produit |
Annomontine |
Formule moléculaire |
C15H11N5 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
4-(9H-pyrido[3,4-b]indol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H11N5/c16-15-18-8-6-12(20-15)14-13-10(5-7-17-14)9-3-1-2-4-11(9)19-13/h1-8,19H,(H2,16,18,20) |
Clé InChI |
IUDMZJRPDRCJEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N |
Synonymes |
annomontine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



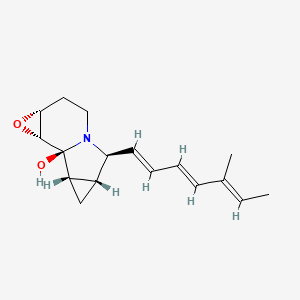
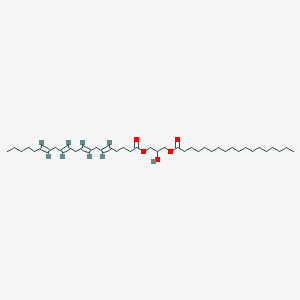
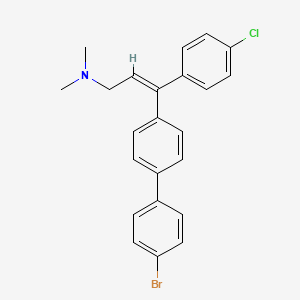
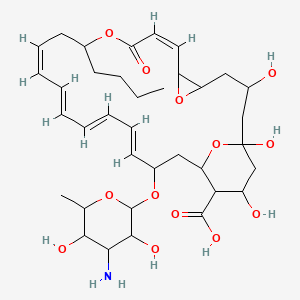
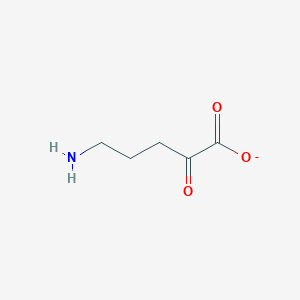
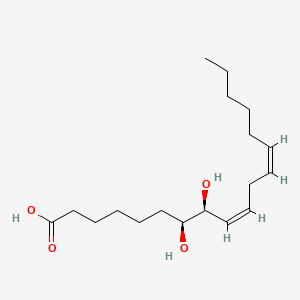
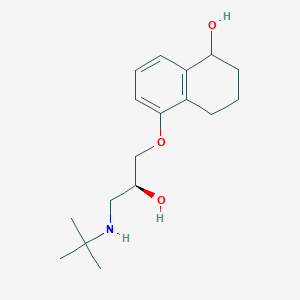

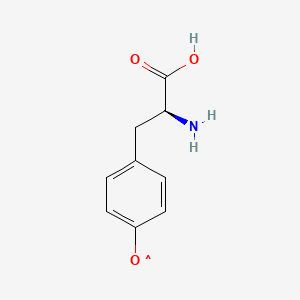
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

